molecular formula C12H18N2O B15323916 1-(3-Methoxy-2-methylphenyl)piperazine

1-(3-Methoxy-2-methylphenyl)piperazine

Cat. No.: B15323916
M. Wt: 206.28 g/mol
InChI Key: DDLUUHRXFAKRFA-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-methylphenyl)piperazine is a phenylpiperazine derivative characterized by a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 2-position of the phenyl ring attached to the piperazine moiety. This compound belongs to a class of arylpiperazines, which are notable for their interactions with serotonin (5-HT) receptors, particularly 5-HT1A, 5-HT1B, and 5-HT2A subtypes .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(3-methoxy-2-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-11(4-3-5-12(10)15-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3

InChI Key

DDLUUHRXFAKRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-2-methylphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxy-2-methylphenylamine with piperazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale reactors are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

1-(3-Methoxy-2-methylphenyl)piperazine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the hydrogen atoms. Reagents like sodium hydride (NaH) and alkyl halides are often used in these reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, in acidic or neutral medium.

  • Reduction: LiAlH₄, in anhydrous ether.

  • Substitution: NaH, alkyl halides, in aprotic solvents.

Major Products Formed:

  • Oxidation: 1-(3-Methoxy-2-methylphenyl)piperazine-4-one.

  • Reduction: 1-(3-Methoxy-2-methylphenyl)piperazine-4-ol.

  • Substitution: Alkylated derivatives of 1-(3-Methoxy-2-methylphenyl)piperazine.

Scientific Research Applications

1-(3-Methoxy-2-methylphenyl)piperazine has various scientific research applications across multiple fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and inflammation.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-(3-Methoxy-2-methylphenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Arylpiperazines are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP) based on their substituents . The target compound falls into the phenylpiperazine group. Key structural analogs include:

Compound Name Substituents Key Structural Features
1-(3-Methoxy-2-methylphenyl)piperazine 3-OCH₃, 2-CH₃ Electron-donating groups at meta and ortho positions
mCPP (1-(3-chlorophenyl)piperazine) 3-Cl Electron-withdrawing chloro group at meta position
TFMPP (1-(3-trifluoromethylphenyl)piperazine) 3-CF₃ Strongly electron-withdrawing trifluoromethyl group
MeOPP (1-(4-methoxyphenyl)piperazine) 4-OCH₃ Methoxy group at para position
1-(2-Methoxyphenyl)piperazine 2-OCH₃ Methoxy group at ortho position

Key Observations :

  • Substituent Position : The meta and ortho positions of substituents in 1-(3-Methoxy-2-methylphenyl)piperazine contrast with para -substituted analogs like MeOPP. This positional difference significantly impacts receptor binding and metabolic stability .

Pharmacological and Receptor Binding Profiles

Piperazine derivatives exhibit diverse effects on serotonin receptors:

Compound Primary Receptor Targets Pharmacological Effects
1-(3-Methoxy-2-methylphenyl)piperazine Likely 5-HT1A/5-HT1B Hypothesized anxiolytic or antidepressant effects (inferred from structural analogs)
mCPP 5-HT1B/5-HT1C Suppression of locomotor activity, anxiogenic effects
TFMPP 5-HT1B Hallucinogenic and psychostimulant properties
MeOPP 5-HT2A Stimulant effects, often found in designer drugs
1-(2-Methoxyphenyl)piperazine 5-HT1A Variable effects on sympathetic nerve discharge

Key Findings :

  • Methoxy Position : The meta -methoxy group could enhance 5-HT1A affinity compared to para -substituted MeOPP, which shows stronger 5-HT2A activity .

Metabolic and Stability Considerations

Metabolic pathways for arylpiperazines often involve:

  • Hydroxylation of the aromatic ring.
  • N-dealkylation of the piperazine moiety.
  • Conjugation (glucuronidation/sulfation) of hydroxylated metabolites .
Compound Major Metabolic Pathways Stability Considerations
1-(3-Methoxy-2-methylphenyl)piperazine Likely hydroxylation at methyl/methoxy positions Methoxy group may slow oxidative metabolism compared to chloro analogs
mCPP Hydroxylation, N-dealkylation Chloro group increases metabolic resistance
TFMPP Aromatic hydroxylation Trifluoromethyl group enhances stability
MeOPP O-demethylation Rapid demethylation to catechol metabolites

Implications :

  • The methyl group in 1-(3-Methoxy-2-methylphenyl)piperazine may protect against rapid degradation, extending its half-life compared to MeOPP .

Biological Activity

1-(3-Methoxy-2-methylphenyl)piperazine, a piperazine derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological properties.

Chemical Structure and Properties

1-(3-Methoxy-2-methylphenyl)piperazine is characterized by the presence of a piperazine ring substituted with a methoxy and methyl group on the phenyl moiety. The molecular formula is C12H18N2OC_{12}H_{18}N_2O, and it exhibits unique physicochemical properties that contribute to its biological activity.

Antitumor Activity

Research indicates that piperazine derivatives, including 1-(3-Methoxy-2-methylphenyl)piperazine, exhibit significant antitumor properties. A study highlighted the structure-activity relationship (SAR) of various piperazine compounds, showing that modifications on the piperazine ring can enhance cytotoxicity against cancer cell lines such as HepG2 and HCT116. For instance, compounds with specific substitutions demonstrated IC50 values ranging from 12.5 to 50.6 µM, indicating moderate inhibition of tumor cell proliferation .

Table 1: Antitumor Activity of Piperazine Derivatives

CompoundIC50 (µM)Cell Line
1-(3-Methoxy-2-methylphenyl)piperazineTBDTBD
Compound A12.5HepG2
Compound B30.4HCT116

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has also been explored. A recent screening revealed that several piperazine compounds exhibited antibacterial activity against various strains, with some derivatives showing promising results against resistant bacterial strains . The interaction between these compounds and bacterial enzymes was assessed using molecular docking studies, revealing strong binding affinities.

Table 2: Antimicrobial Activity of Selected Piperazines

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
1-(3-Methoxy-2-methylphenyl)piperazineTBDTBD
Compound C4 µg/mLE. coli
Compound D8 µg/mLS. aureus

The mechanisms underlying the biological activities of 1-(3-Methoxy-2-methylphenyl)piperazine are multifaceted:

  • Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .
  • DNA Damage Induction : Annexin V/PI staining experiments indicated that this compound could induce DNA damage in tumor cells.
  • Serotonin Receptor Interaction : Piperazine derivatives often interact with serotonin receptors (5-HT), influencing neurotransmission and potentially exhibiting anxiolytic effects .

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives in preclinical models. The study assessed their efficacy in inhibiting tumor growth in vivo, demonstrating that certain substitutions on the piperazine ring significantly enhanced antitumor activity compared to standard chemotherapeutics like doxorubicin .

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